molecular formula C16H13N3O2 B2767686 (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide CAS No. 950239-02-8

(4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide

Cat. No.: B2767686
CAS No.: 950239-02-8
M. Wt: 279.299
InChI Key: HUOZRCWRPQDYKF-UHFFFAOYSA-N
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Description

(4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a hydroxy group at the 4th position, a methyl group at the 2nd position of the quinoline ring, and a carboxamide group linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy group can be introduced via hydroxylation reactions, while the methyl group can be added through methylation reactions using reagents like methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

    Coupling with Pyridine: The final step involves coupling the quinoline derivative with a pyridine derivative through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced to form various reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and methyl positions, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives with different functional groups.

Scientific Research Applications

(4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

(4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide can be compared with other quinoline derivatives, such as:

    Quinine: An antimalarial drug with a similar quinoline structure but different functional groups.

    Chloroquine: Another antimalarial drug with a quinoline core, used for its therapeutic properties.

    Quinacrine: A compound with a quinoline structure, used as an antiprotozoal and anti-inflammatory agent.

Uniqueness:

    Functional Groups: The presence of both hydroxy and carboxamide groups in (4-hydroxy

Properties

IUPAC Name

2-methyl-4-oxo-N-pyridin-2-yl-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-8-14(20)12-9-11(5-6-13(12)18-10)16(21)19-15-4-2-3-7-17-15/h2-9H,1H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOZRCWRPQDYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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